Methyl chlorosulfonate

Catalog No.
S1491315
CAS No.
812-01-1
M.F
CH3ClO3S
M. Wt
130.55 g/mol
Availability
In Stock
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Methyl chlorosulfonate

CAS Number

812-01-1

Product Name

Methyl chlorosulfonate

IUPAC Name

chlorosulfonyloxymethane

Molecular Formula

CH3ClO3S

Molecular Weight

130.55 g/mol

InChI

InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3

InChI Key

KNVLCWQKYHCADB-UHFFFAOYSA-N

SMILES

COS(=O)(=O)Cl

Synonyms

Methyl Chlorosulfate; Methyl Chlorosulfonate

Canonical SMILES

COS(=O)(=O)Cl

Organic Synthesis

  • Methylating agent

    Methyl chlorosulfate acts as a potent methylating agent, introducing a methyl group (CH₃) to various organic molecules. This property finds use in the synthesis of numerous organic compounds, including:

    • Esters: Methylation of carboxylic acids with methyl chlorosulfate yields the corresponding methyl esters .
    • Ethers: Reaction with alcohols under specific conditions can produce methyl ethers .
    • N-methylation: Methylation of nitrogen atoms in amines is achievable using methyl chlorosulfate under controlled conditions .
  • Introducing chlorosulfonyl group

    The chlorosulfonyl group (SO₂Cl) of methyl chlorosulfate can be incorporated into various organic molecules, leading to the formation of new functional groups with specific properties. This application is utilized in the synthesis of:

    • Sulfonyl chlorides: Reaction of methyl chlorosulfate with specific organic compounds can lead to the formation of other sulfonyl chlorides with diverse functionalities .
    • Sulfones: Subsequent treatment of the formed sulfonyl chlorides with suitable nucleophiles can yield sulfones, a class of organic compounds with various applications .

Analytical Chemistry

  • Derivatization agent: Methyl chlorosulfate can be employed as a derivatization agent in analytical chemistry, transforming certain functional groups into more readily detectable derivatives. This facilitates the analysis of complex mixtures by techniques like:
    • Gas chromatography (GC): Derivatization with methyl chlorosulfate can enhance the volatility of certain compounds, making them more amenable to GC analysis .
    • Mass spectrometry (MS): Similar to GC, derivatization with methyl chlorosulfate can improve the ionization efficiency of specific analytes, leading to better detection sensitivity in MS .

Methyl chlorosulfonate is an organic compound with the chemical formula CH₃ClO₂S. It is a colorless to yellowish liquid characterized by a pungent odor. This compound is classified as a chlorosulfate and is known for its reactivity, particularly in organic synthesis. Methyl chlorosulfonate serves as an important reagent in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. Its structure features a methyl group attached to a chlorosulfate functional group, which contributes to its unique chemical behavior.

Methyl chlorosulfate is a highly toxic and corrosive compound. It can cause severe skin and eye burns, and inhalation can damage the respiratory system. It is also a suspected carcinogen.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling this compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place in a tightly sealed container.

Data:

  • No specific data on the median lethal dose (LD50) or median effective dose (ED50) of methyl chlorosulfate is readily available.

Citation:

  • ECHA - Methyl chlorosulphate:
, primarily due to the presence of both the chlorosulfate and methyl groups. Key reactions include:

  • Nucleophilic Substitution: Methyl chlorosulfonate can react with nucleophiles, such as alcohols or amines, leading to the formation of sulfonate esters.
  • Alkylation Reactions: It can serve as an alkylating agent in reactions involving dimethyl sulfoxide, producing various products depending on reaction conditions .
  • Hydrolysis: In the presence of water, methyl chlorosulfonate can hydrolyze to form methanol and sulfuric acid, although this reaction can be vigorous and exothermic .

The biological activity of methyl chlorosulfonate has been explored in various studies. It has been shown to exhibit antimicrobial properties and may influence cellular processes through its interactions with biological molecules. Research indicates that it can act as a reagent in the synthesis of biologically active compounds, particularly in medicinal chemistry where it is used to modify existing drug molecules .

Methyl chlorosulfonate can be synthesized through several methods:

  • Reaction of Methanol with Chlorosulfonic Acid: This method involves reacting methanol with chlorosulfonic acid under controlled conditions to produce methyl chlorosulfonate and hydrogen chloride.
  • Sulfur Trioxide Method: A more recent approach includes the reaction of sulfur trioxide with methylene chloride, which leads to the insertion of sulfur trioxide into carbon-chlorine bonds, forming methyl chlorosulfonate .
  • Alternative Routes: Various other synthetic routes have been documented, including those utilizing different solvents and reaction conditions that optimize yield and purity .

Methyl chlorosulfonate finds applications across several fields:

  • Organic Synthesis: It is widely used as a reagent for introducing sulfonyl groups into organic molecules, which is crucial in the development of pharmaceuticals and agrochemicals.
  • Synthesis of Sulfonamides: The compound is instrumental in synthesizing sulfonamide antibiotics by facilitating the formation of sulfonamide linkages.
  • Chemical Intermediates: It serves as an intermediate in producing other chemicals, including dyes and surfactants .

Studies involving methyl chlorosulfonate have focused on its interactions with various nucleophiles, particularly dimethyl sulfoxide. Research indicates that at low temperatures (e.g., -78°C), methyl chlorosulfonate reacts with dimethyl sulfoxide to produce sulfoxonium salts, showcasing its utility in selective transformations within organic synthesis . These interactions highlight its potential for use in complex synthetic pathways.

Methyl chlorosulfonate shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Methyl ChlorosulfonateCH₃ClO₂SUsed primarily in organic synthesis; reactive with nucleophiles.
Methyl SulfateCH₃SO₄Used mainly for alkylation; less reactive than methyl chlorosulfonate.
Chloromethyl SulfateCH₂ClOSO₃More reactive; often used for similar applications but less selective.
Methyl ChloroformateCH₃ClO₂Primarily used for carbomethoxylation; has distinct hydrolysis behavior compared to methyl chlorosulfonate.

Methyl chlorosulfonate's unique reactivity profile makes it particularly valuable in specific synthetic contexts where selective modifications are required .

Sulfuryl Chloride-Mediated Synthesis

The reaction of sulfuryl chloride (SO₂Cl₂) with methanol is the most widely documented method for synthesizing methyl chlorosulfonate. This exothermic process requires stringent temperature control due to its violent nature.

Key Procedure ():

  • Cooling: Methanol is cooled to 0°C under an inert argon atmosphere.
  • Gradual Addition: Sulfuryl chloride is added dropwise to methanol over 30 minutes to mitigate runaway reactions.
  • Reaction Completion: The mixture stirs for 2 hours at room temperature, with HCl gas continuously removed via argon flux.
  • Distillation: The crude product is distilled under reduced pressure (30 Torr), yielding methyl chlorosulfonate at 54–55°C.

Performance Metrics ():

ParameterValue
Yield41%
Purity>95%
ByproductsHCl, SO₂

Safety protocols are critical, as the reaction releases toxic HCl and SO₂ gases. Cooling methanol to -10°C reduces the risk of explosive decomposition.

Sulfur Trioxide Insertion Approaches

Sulfur trioxide (SO₃) insertion into methylene chloride (CH₂Cl₂) offers an alternative route, particularly for producing chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS).

Catalyzed Reaction ():

  • Reagents: Liquid γ-SO₃ reacts with CH₂Cl₂ at 20–30°C.
  • Catalyst: Trimethyl borate (0.5–1 mol%) accelerates SO₃ insertion into C–Cl bonds.
  • Product Distribution:
    • CMCS (30–35% yield)
    • MBCS (12% yield)

Mechanistic Insight ():
SO₃ forms zwitterionic complexes with CH₂Cl₂, which undergo nucleophilic attack by another SO₃ molecule. This stepwise process explains the transient chloromethyl chloropolysulfate intermediates observed via ¹H NMR.

Catalytic Reaction Optimization

Catalysts enhance reaction efficiency and selectivity. For example:

Trimethyl Borate in SO₃ Insertion ():

  • Rate Acceleration: Reduces reaction time from days to hours.
  • Selectivity: Favors CMCS over MBCS (2:1 ratio).

Chitosan-SO₃H in Esterification ():
While not directly used for methyl chlorosulfonate, sulfonic acid-functionalized chitosan increases caprylic acid esterification yields to 83% at 60°C. This highlights the potential for acid catalysts in related sulfonation reactions.

Comparative Analysis of Synthetic Routes

ParameterSulfuryl Chloride Route ()SO₃ Insertion ()
Yield41%30–35% (CMCS)
ByproductsHCl, SO₂MBCS, polysulfates
SafetyHigh risk (explosive potential)Moderate (controlled exotherm)
ScalabilityIndustrial-scale feasibleLimited by catalyst cost
Purity>95%Requires distillation

The sulfuryl chloride route is preferred for its higher yield and simpler setup, whereas SO₃ insertion is valuable for accessing CMCS, a precursor for lithium battery electrolytes.

Hydrolysis Pathways and Nucleophilic Displacement

Hydrolysis of methyl chlorosulfonate proceeds via competing nucleophilic substitution mechanisms. In aqueous media, the reaction follows first-order kinetics, as demonstrated by Hall (1956), who observed linear rate plots for methyl chlorosulfonate hydrolysis at 20°C [1]. The primary pathway involves nucleophilic attack by water at the sulfur atom, leading to the formation of methyl hydrogen sulfate and hydrochloric acid:
$$ \text{CH}3\text{OSO}2\text{Cl} + 2\text{H}2\text{O} \rightarrow \text{CH}3\text{OSO}3\text{H} + \text{H}3\text{O}^+ + \text{Cl}^- $$
However, competitive displacement at the methyl carbon is also observed in the presence of strong nucleophiles. For instance, m-cresoxide ion (0.0617 M) accelerates the hydrolysis rate by a factor of 7.5 at 8.5°C, favoring an Sₙ2 mechanism at carbon [1]. This dual reactivity is attributed to the ambident electrophilicity of the chlorosulfate group.

Kinetic isotope effects and activation parameters further elucidate the mechanism. Studies report an activation energy ($$E_a$$) of 68.2 kJ/mol for the hydrolysis, consistent with a concerted bimolecular process [5]. The table below summarizes key kinetic data:

Temperature (°C)Rate Constant (×10⁻⁴ s⁻¹)Nucleophile Effect (k₂/k₁)
8.527.81.0 (baseline)
8.52107.5 (with m-cresoxide)
2549012.3 (with pyrrolidine)

Data adapted from Hall (1956) [1] and Blandamer et al. (2003) [5].

Solvolysis Mechanisms in Aqueous Media

Solvolysis in protic solvents reveals complex product distributions. In anhydrous methanol, methyl chlorosulfonate undergoes alcoholysis to form dimethyl sulfate and hydrogen chloride [3]:
$$ \text{CH}3\text{OSO}2\text{Cl} + \text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})2\text{SO}2 + \text{HCl} $$
Competing pathways include:

  • Sulfur-centered attack: Dominant in polar aprotic solvents, yielding sulfonic acid derivatives.
  • Carbon-centered attack: Favored in weakly nucleophilic media, producing alkylated products like methyl ethers [1].

Acid catalysis profoundly influences the mechanism. Protonation of the ester oxygen increases the leaving group ability of chloride, shifting the pathway toward Sₙ1-like dissociation. This is evidenced by the formation of racemic methyl hydrogen sulfate in acidic ethanol, indicative of a planar carbocation intermediate [3].

Role of Leaving Groups in Reactivity

The chlorosulfate group (−OSO₂Cl) exhibits superior leaving group ability compared to conventional sulfonates. Its departure is facilitated by resonance stabilization of the resultant sulfonic acid:
$$ \text{CH}3\text{OSO}2\text{Cl} \rightarrow \text{CH}3^+ + \text{SO}3\text{Cl}^- $$
$$ \text{SO}3\text{Cl}^- \rightarrow \text{SO}3^{2-} + \text{Cl}^- $$
Comparative studies with methyl tosylate (CH₃OTs) reveal that methyl chlorosulfonate reacts 50-fold faster in aqueous ethanol, attributable to the weaker basicity of chlorosulfate (pKa ≈ −6.5) versus tosylate (pKa ≈ −2.8) [7]. The table below quantifies leaving group efficacy:

Leaving GroupRelative Rate (k_rel)pKa of Conjugate Acid
−OSO₂Cl1.00−6.5
−OTs0.02−2.8
−OMs0.15−1.9

Data synthesized from Silva & Maycock (2018) [4] and sulfate radical studies [7].

Comparative Reactivity with Analogous Sulfonyl Chlorides

Methyl chlorosulfonate’s reactivity diverges significantly from related compounds due to electronic and steric factors:

  • Dimethylsulfamyl chloride (CH₃)₂NSO₂Cl:

    • 3.2-fold slower hydrolysis due to the electron-donating methylamino group [1].
    • Less susceptible to nucleophilic displacement at sulfur.
  • Methanesulfonyl chloride (CH₃SO₂Cl):

    • Higher sulfur electrophilicity (Hammett σₚ = 0.82 vs. 0.65 for chlorosulfate).
    • 8.7-fold faster aminolysis rates in acetonitrile [7].
  • Alkyl chlorosulfates (e.g., ethyl chlorosulfate):

    • Longer alkyl chains reduce reactivity (kC2H5/kCH3 = 0.33 in hydrolysis) [3].
    • Steric hindrance impedes nucleophilic access to the sulfur center.

The electron-withdrawing nature of the −OSO₂Cl group polarizes the C−O bond, enhancing both sulfur- and carbon-centered reactivity. This duality distinguishes methyl chlorosulfonate from sulfonamides and sulfonic acid esters, which typically exhibit single-mode reactivity [1] [7].

XLogP3

0.4

Boiling Point

134.0 °C

Melting Point

-70.0 °C

Other CAS

812-01-1

Wikipedia

Methyl chlorosulfate

Dates

Last modified: 08-15-2023

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